

Analytical methods for quantifying 4-(3-hydroxypropyl)-2-methoxyphenol

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Compound of Interest

Compound Name: 5-(3-Hydroxypropyl)-2-methoxyphenol

CAS No.: 57627-75-5

Cat. No.: B049062

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Physicochemical Properties of 4-(3-hydroxypropyl)-2-methoxyphenol

A foundational understanding of the analyte's properties is essential for method development.

Property	Value	Reference
CAS Number	2305-13-7	[1][2]
Molecular Formula	C ₁₀ H ₁₄ O ₃	[2][3]
Molecular Weight	182.22 g/mol	[1][3]
Physical Form	Solid	[3]
Synonyms	Dihydroconiferyl alcohol, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol	[1][2]

Method 1: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like phenols.[4][5] The separation is based on the analyte's partitioning between a polar mobile phase and a non-polar stationary phase (typically C18). This method offers excellent reproducibility and is ideal for routine quality control.

Causality in Method Design

- **Column Choice:** A C18 column is the standard for separating moderately polar compounds like phenols due to its hydrophobic interactions with the aromatic ring.[6]
- **Mobile Phase:** A gradient of acidified water and an organic solvent (acetonitrile or methanol) is employed. The acid (typically formic or phosphoric acid) protonates the phenolic hydroxyl group, suppressing its ionization and leading to sharper, more symmetrical peaks and consistent retention times.[5][6]
- **Detection:** A Diode Array Detector (DAD) or UV-Vis detector is used. Phenolic compounds exhibit strong UV absorbance, allowing for sensitive detection. DAD provides the additional benefit of spectral analysis for peak purity assessment.

Detailed Protocol: RP-HPLC with DAD Detection

1. Instrumentation and Materials

- HPLC System with a binary or quaternary pump, autosampler, column thermostat, and DAD.
- Chromatography Data System (CDS).[6]
- Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).[6]
- Reagents: HPLC-grade acetonitrile, methanol, and ultrapure water; Formic acid (\geq 98%).

2. Preparation of Solutions

- Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[5][6]

- Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[5]
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-(3-hydroxypropyl)-2-methoxyphenol reference standard and dissolve in 10 mL of methanol.
- Calibration Standards: Prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.

3. Sample Preparation

- The extraction method must be tailored to the sample matrix. A general protocol for plant material involves:
 - Homogenize 1 g of sample with 10 mL of 80% methanol in water.
 - Sonicate for 30 minutes, then centrifuge.
 - Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
 - Evaporate the organic solvent under reduced pressure.
 - Acidify the remaining aqueous solution to pH 2 with formic acid.
 - Filter the extract through a 0.22 µm syringe filter prior to injection.

4. Chromatographic Conditions

Parameter	Recommended Setting
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	280 nm (with full spectrum acquisition from 200-400 nm)
Gradient Elution	0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-22 min: 10% B

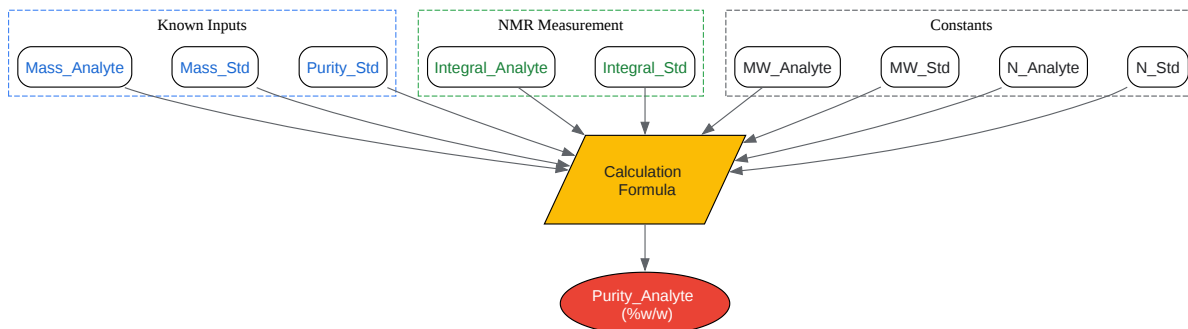
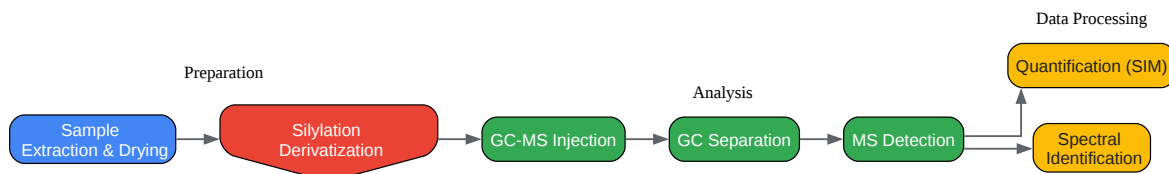
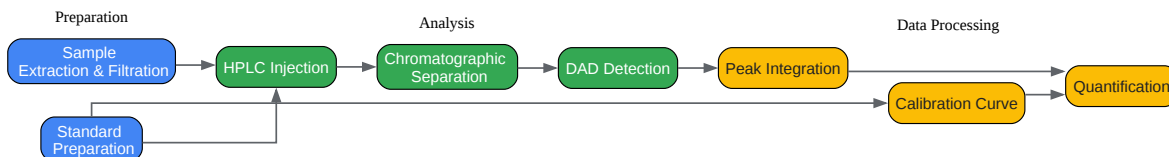
5. Data Analysis and Validation

- **Quantification:** Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the sample concentration using the linear regression equation derived from the curve.[5]
- **Method Validation:** The method must be validated according to ICH guidelines, assessing key parameters.[7][8]

Typical HPLC Method Validation Parameters

Parameter	Typical Acceptance Criteria
Linearity (r^2)	≥ 0.999 [9]
Accuracy (% Recovery)	97.29–103.59%[9]
Precision (%RSD)	< 2%
Limit of Detection (LOD)	0.01–0.16 µg/mL[9]
Limit of Quantification (LOQ)	0.02–0.49 µg/mL[9]

HPLC Analysis Workflow



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Sources

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